

An In-depth Technical Guide to 2-(4-Bromophenyl)furan

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)furan

Cat. No.: B086049

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CAS Number: 14297-34-8

This technical guide provides a comprehensive overview of **2-(4-Bromophenyl)furan**, a key intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and potential applications.

Chemical and Physical Properties

2-(4-Bromophenyl)furan is a solid at room temperature. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on closely related structures and general chemical principles.

Property	Value (Predicted/Reported)
Molecular Formula	C ₁₀ H ₇ BrO
Molecular Weight	223.07 g/mol
Melting Point	83-84.5 °C
Boiling Point	277.4 ± 15.0 °C at 760 mmHg (Predicted)
Density	1.451 ± 0.06 g/cm ³ (Predicted)
Appearance	Off-white solid
Solubility	Soluble in common organic solvents like THF, DCM, and DMF.

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the analysis of structurally similar compounds, such as 2-phenylfuran and other 2-aryl furan derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the furan and bromophenyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.6 - 7.5	d	2H	Protons on the bromophenyl ring (ortho to Br)
~ 7.5 - 7.4	d	2H	Protons on the bromophenyl ring (meta to Br)
~ 7.4 - 7.3	m	1H	Furan proton at C5
~ 6.7 - 6.6	m	1H	Furan proton at C3
~ 6.5 - 6.4	m	1H	Furan proton at C4

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the ten carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 155 - 150	Furan carbon at C2 (attached to phenyl)
~ 143 - 140	Furan carbon at C5
~ 132 - 130	Bromophenyl carbons (ortho and meta to Br)
~ 125 - 120	Bromophenyl carbon attached to furan
~ 122 - 118	Bromophenyl carbon attached to Br
~ 112 - 110	Furan carbon at C4
~ 108 - 105	Furan carbon at C3

IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-O-C stretch of the furan ring.

Wavenumber (cm ⁻¹)	Assignment
3150 - 3000	Aromatic C-H stretch
1600 - 1450	Aromatic C=C stretch
1250 - 1020	Aryl C-O stretch
~ 1010	Furan ring breathing
~ 880	Furan C-H out-of-plane bend
~ 820	p-disubstituted benzene
~ 600	C-Br stretch

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M^+) and a characteristic isotopic pattern due to the presence of bromine (M^+ and $M+2$ peaks in an approximate 1:1 ratio).

m/z	Assignment
222/224	$[M]^+$ (molecular ion)
143	$[M - Br]^+$
115	$[M - Br - CO]^+$
77	$[C_6H_5]^+$

Synthesis of 2-(4-Bromophenyl)furan

The most common and efficient method for the synthesis of **2-(4-Bromophenyl)furan** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a furan derivative and a bromophenyl derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-bromofuran with (4-bromophenyl)boronic acid.

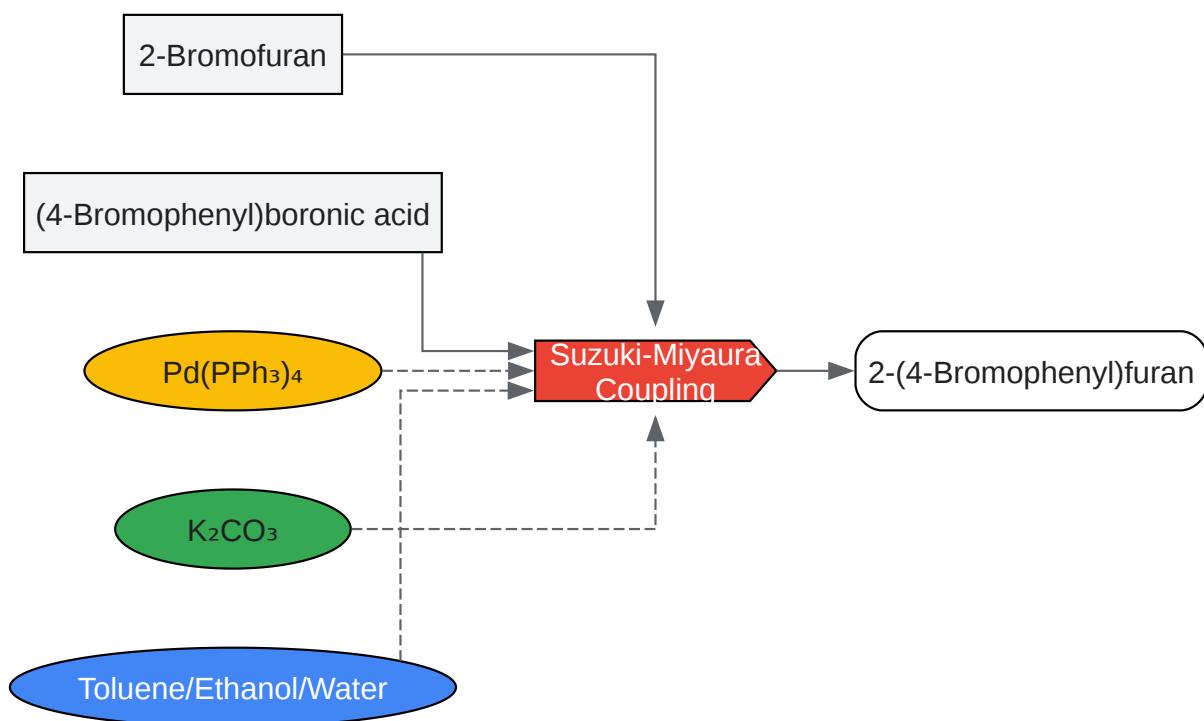
Materials:

- 2-Bromofuran
- (4-Bromophenyl)boronic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water (deionized)
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask, add 2-bromofuran (1.0 mmol, 1.0 eq.), (4-bromophenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
- Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.
- Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.
- Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).
- After cooling to room temperature, add 50 mL of water to the reaction mixture.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic extracts and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **2-(4-Bromophenyl)furan**.



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Suzuki-Miyaura synthesis of **2-(4-Bromophenyl)furan**.

Reactivity and Use in Organic Synthesis

2-(4-Bromophenyl)furan is a versatile intermediate for further chemical transformations. The furan ring and the bromophenyl moiety offer multiple sites for reaction.

Reactions of the Furan Ring

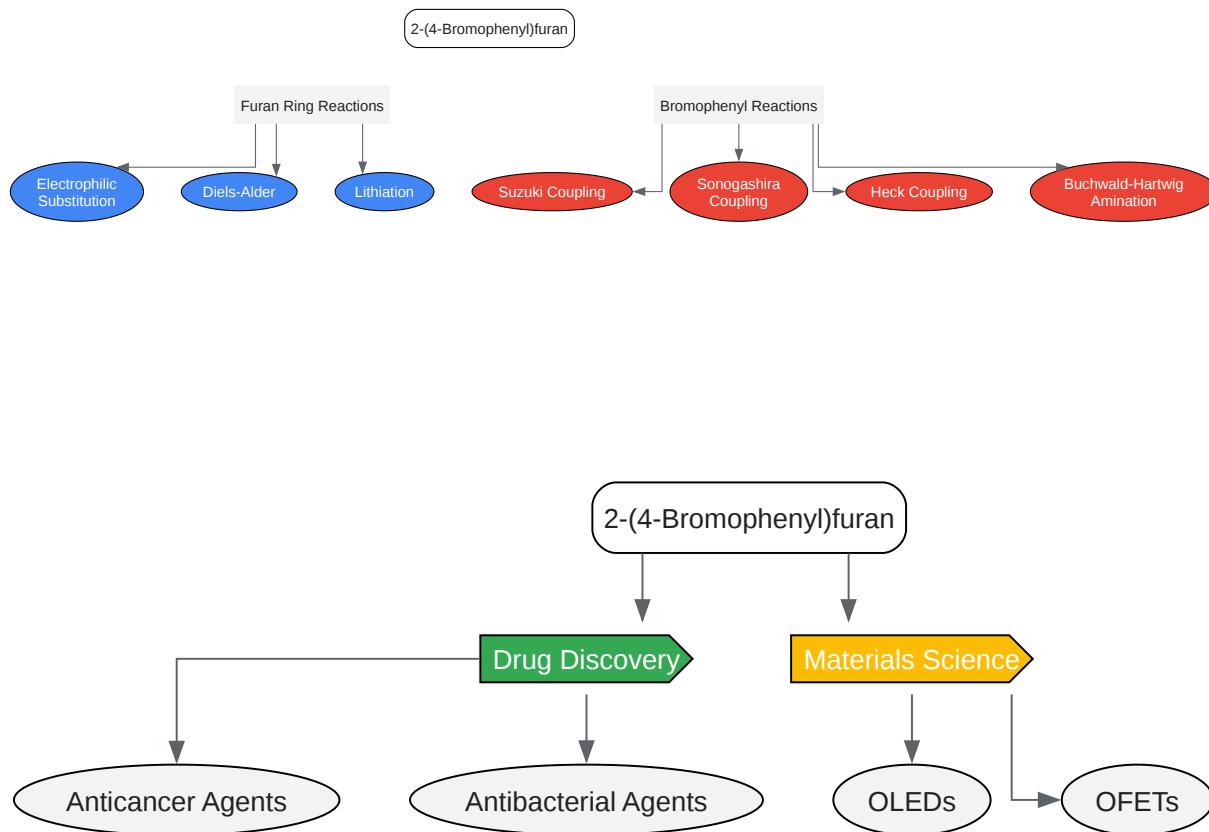
The furan ring in **2-(4-Bromophenyl)furan** can undergo various reactions, including:

- Electrophilic Aromatic Substitution: The furan ring is more susceptible to electrophilic substitution than benzene. Reactions such as nitration, halogenation, and acylation can occur, typically at the 5-position.
- Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions with reactive dienophiles, leading to the formation of oxabicyclic compounds.
- Lithiation: The furan ring can be deprotonated at the 5-position using a strong base like n-butyllithium, followed by reaction with an electrophile to introduce a new substituent.

Reactions of the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities.

- Further Suzuki-Miyaura Coupling: The bromo group can be coupled with another boronic acid to synthesize more complex biaryl structures.
- Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium and copper catalyst yields an alkynylated derivative.
- Heck Coupling: Reaction with an alkene under palladium catalysis introduces a vinyl group.
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine can be used to form an aniline derivative.



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